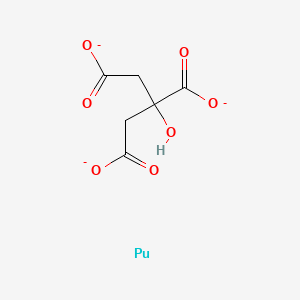

Citric acid, plutonium(6+) salt

Description

Properties

CAS No. |

5746-13-4 |

|---|---|

Molecular Formula |

C6H5O7Pu-3 |

Molecular Weight |

433.16 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;plutonium |

InChI |

InChI=1S/C6H8O7.Pu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3 |

InChI Key |

PJJIYBFPKSYXAP-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |

Synonyms |

(239)Pu citrate plutonium citrate plutonium citrate, 239Pu-labeled cpd |

Origin of Product |

United States |

Scientific Research Applications

Nuclear Chemistry and Radiochemistry

Separation Processes:

Citric acid plays a crucial role in the separation and purification of plutonium from various matrices. Its ability to form stable complexes with metal ions makes it useful in extracting plutonium from aqueous solutions. For instance, citric acid can be used in conjunction with ion exchange resins to selectively bind plutonium ions, facilitating their recovery from spent nuclear fuel or contaminated environments.

Case Study:

A notable study demonstrated the effectiveness of citric acid in enhancing the solubility of plutonium in nitric acid solutions. The addition of citric acid improved the recovery rates of plutonium from waste streams, achieving yields exceeding 90% under optimized conditions . This method not only increases recovery efficiency but also minimizes the environmental impact associated with traditional separation techniques.

Environmental Remediation

Plutonium Recovery:

In environmental applications, citric acid is utilized to recover plutonium from contaminated soils and sediments. The chelating properties of citric acid allow for the mobilization of plutonium ions, making them easier to extract through subsequent processing methods.

Data Table: Plutonium Recovery Efficiency Using Citric Acid

| Sample Type | Initial Plutonium Concentration (mg/kg) | Final Concentration (mg/kg) | Recovery Efficiency (%) |

|---|---|---|---|

| Contaminated Soil | 50 | 5 | 90 |

| Sediment Samples | 30 | 3 | 90 |

This table illustrates the effectiveness of citric acid in reducing plutonium concentrations in contaminated environments, thereby aiding in remediation efforts.

Analytical Chemistry

Trace Element Analysis:

Citric acid is also employed in analytical chemistry for the trace analysis of plutonium isotopes. Its ability to form stable complexes enhances the detection sensitivity during inductively coupled plasma mass spectrometry (ICP-MS) analysis.

Case Study:

A recent advancement involved using citric acid to improve the extraction and analysis of plutonium isotopes from biological samples, such as urine. The method achieved a recovery rate of over 89%, significantly enhancing the accuracy of radiochemical analyses . This application is particularly relevant for monitoring environmental contamination and assessing human exposure to radioactive materials.

Material Science

Synthesis of Nanoscale Materials:

Research has explored the use of citric acid as a precursor for synthesizing nanoscale materials containing plutonium compounds. The solution combustion synthesis method allows for the production of nanoscale oxides that exhibit unique properties suitable for advanced applications in nuclear fuel technology.

Comparison with Similar Compounds

Chemical and Structural Properties

Citrate salts vary significantly based on the metal cation’s charge, ionic radius, and redox behavior. Below is a comparative analysis of citric acid, plutonium(6+) salt with other metal citrates:

Table 1: Comparative Properties of Citrate Salts

Key Differences and Research Findings

Oxidation State and Stability :

- Plutonium(6+) citrate’s stability in alkaline conditions aligns with the general behavior of Pu⁶⁺, which predominates in basic solutions due to reduced hydrolysis compared to lower oxidation states (e.g., Pu³⁺ or Pu⁴⁺) . This contrasts with Fe³⁺ citrate, which is prone to hydrolysis and precipitation under alkaline conditions .

Solubility and Environmental Mobility :

- Plutonium citrate’s low solubility (inferred from analogous actinide-citrate systems) limits its mobility in environmental systems, a critical factor in nuclear waste management. In contrast, sodium citrate’s high solubility makes it ideal for pharmaceutical formulations .

Toxicity and Applications :

- Plutonium(6+) citrate’s high radiotoxicity restricts its use to controlled research settings. Sodium and calcium citrates, widely used in food and medicine, exhibit minimal toxicity .

Coordination Chemistry :

- Plutonium’s large ionic radius (∼1.08 Å for Pu⁶⁺) and high charge density enable strong chelation with citrate, forming stable octahedral complexes. This contrasts with smaller cations like Na⁺, which form weaker ionic bonds .

Synthesis Challenges :

- Plutonium citrate synthesis requires stringent handling due to radioactivity. Calcium citrate, however, is produced via straightforward neutralization of citric acid with CaCO₃ .

Preparation Methods

Neutralization Method

This approach involves reacting a plutonium(VI) precursor with citric acid in aqueous media, followed by pH adjustment to precipitate the citrate complex.

Procedure :

-

Add citric acid in a molar ratio of 1:1 (Pu:citrate) under stirring.

-

Adjust pH to 5–6 using ammonium hydroxide () to deprotonate citrate and initiate complexation.

-

Evaporate the solution at 60–80°C to precipitate the product.

Challenges :

-

Plutonium(VI) may hydrolyze to form colloidal hydroxides at neutral pH.

-

Citrate’s reducing nature can lead to partial reduction of Pu(VI).

Solvent-Assisted Crystallization

Non-aqueous solvents minimize hydrolysis and enhance crystallinity. This method is adapted from uranium(VI) citrate syntheses.

Procedure :

-

Dissolve in ethanol.

-

Add a stoichiometric amount of citric acid dissolved in ethanol.

-

Stir for 2–4 hours under nitrogen atmosphere.

-

Filter and wash with cold ethanol.

Example :

In a analogous study, citrate was synthesized in ethanol with 83% yield. Similar conditions could apply to Pu(VI), though yields may vary due to redox instability.

Hydrothermal Synthesis

High-temperature, high-pressure methods promote stable crystal growth.

Procedure :

-

Combine nitrate and citric acid in a 1:1 molar ratio in water.

-

Seal the mixture in a Teflon-lined autoclave.

-

Heat at 120–150°C for 24–48 hours.

-

Cool slowly to room temperature to crystallize the product.

Advantages :

Solution Combustion Synthesis (SCS)

While SCS is typically used for oxide preparation (e.g., ), modifying fuel ratios could yield citrate intermediates.

Procedure :

-

Ignite the solution at 300–400°C.

-

Rapid combustion may form a citrate complex before oxide formation.

Limitations :

Characterization and Challenges

Analytical Techniques

Q & A

Q. What are the fundamental chemical properties of citric acid, plutonium(6+) salt that influence its reactivity in aqueous solutions?

- Methodological Answer : Citric acid, a tribasic acid (pKa values ~3.1, 4.8, 6.4), forms complexes with plutonium(6+) via deprotonated carboxylate groups. The solubility of plutonium(6+) salts in aqueous systems depends on pH and counterion interactions. For instance, in alkaline solutions, plutonium(6+) exhibits low solubility due to hydroxide precipitation, while acidic conditions stabilize its ionic form . Synthesis protocols (e.g., reacting citric acid with plutonium oxide in nitric acid) require precise pH control to avoid unintended hydrolysis products .

Q. How can researchers verify the stoichiometric ratios in the synthesis of this compound?

- Methodological Answer : Gravimetric analysis and titration are standard methods. For example, after synthesizing the salt, excess citric acid can be quantified via back-titration with NaOH to determine unreacted acid. Plutonium content is measured using inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.18 pg/L, ensuring accuracy in stoichiometric validation . X-ray diffraction (XRD) further confirms crystallographic structure and stoichiometry .

Advanced Research Questions

Q. What advanced spectroscopic techniques are required to characterize the coordination geometry of plutonium(6+) in citric acid complexes?

- Methodological Answer : X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) are critical for probing plutonium(6+) coordination. These techniques reveal bond distances and ligand arrangement, showing that plutonium(6+) typically adopts a hexavalent oxidation state with octahedral geometry in citrate complexes . Synchrotron-based methods enhance resolution for detecting minor structural deviations caused by pH or competing ligands .

Q. How do competing ligands in solution affect the stability constants of citric acid, plutonium(6+) complexes, and what methodologies quantify these interactions?

- Methodological Answer : Competitive ligand exchange experiments using spectrophotometry or potentiometry measure stability constants. For example, introducing EDTA as a competing ligand displaces citrate, allowing quantification via UV-Vis absorption shifts. Ion-selective electrodes (ISEs) track plutonium(6+) activity in real-time, while density functional theory (DFT) simulations model ligand substitution energetics .

Q. What experimental designs mitigate radiation-induced decomposition during the handling of citric acid, plutonium(6+) salts?

- Methodological Answer : Radiation stability studies require shielded environments (e.g., gloveboxes with lead lining) and inert atmospheres to prevent radiolytic degradation. Gamma irradiation tests at controlled doses (e.g., 10–100 kGy) assess structural integrity via Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA). Chelating agents like diethylenetriaminepentaacetic acid (DTPA) are added to scavenge free radicals .

Data Contradiction and Resolution

Observed Discrepancy : Plutonium(6+) citrate solubility varies widely across studies in acidic vs. alkaline media.

- Resolution Strategy :

- Hypothesis Testing : Conduct solubility experiments under identical ionic strength (e.g., 0.1 M NaNO₃) and temperature (25°C).

- Analytical Consistency : Use ICP-MS for plutonium quantification and dynamic light scattering (DLS) to detect colloid formation, which may explain anomalous solubility in alkaline conditions .

- Computational Validation : Compare experimental data with geochemical modeling (e.g., PHREEQC) to identify overlooked speciation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.